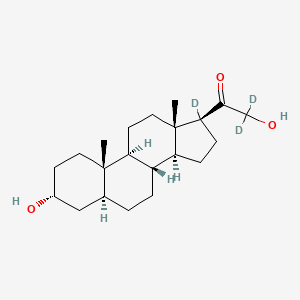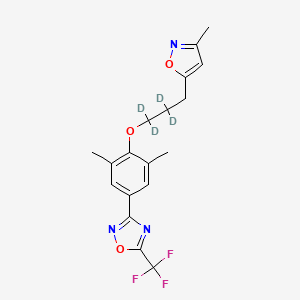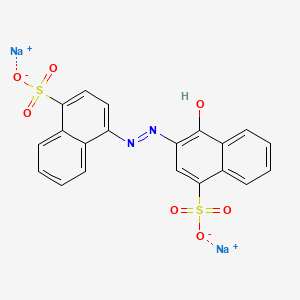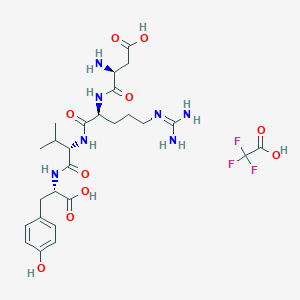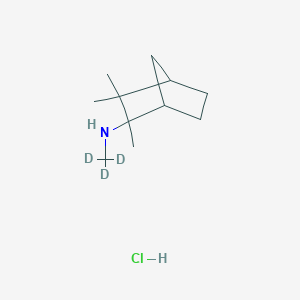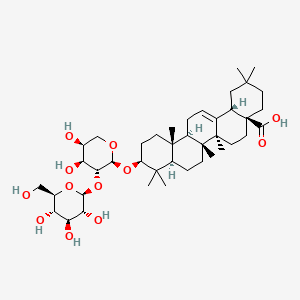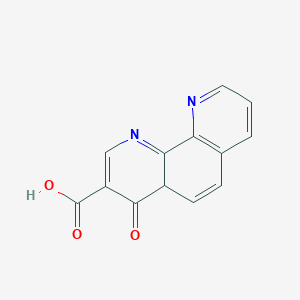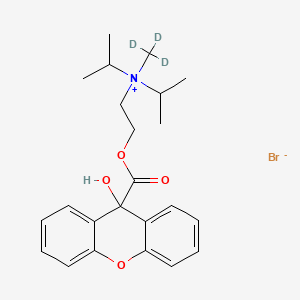
9-Hydroxy Propantheline-d3 Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy Propantheline-d3 Bromide is a deuterated derivative of Propantheline Bromide, a compound known for its antimuscarinic properties. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C23H27D3NO4•Br, and it has a molecular weight of 467.41 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy Propantheline-d3 Bromide involves several steps, starting with the preparation of the core structure, followed by the introduction of the deuterium atoms. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective incorporation of deuterium. The final step involves the bromination of the compound to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy Propantheline-d3 Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
9-Hydroxy Propantheline-d3 Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacological research.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 9-Hydroxy Propantheline-d3 Bromide involves its antimuscarinic properties. It acts as an antagonist at the muscarinic acetylcholine receptors, blocking the action of acetylcholine. This leads to a reduction in smooth muscle contractions and secretions. The compound also has a direct relaxing effect on smooth muscle, contributing to its overall pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propantheline Bromide: The non-deuterated version of 9-Hydroxy Propantheline-d3 Bromide, used for similar purposes but without the deuterium labeling.
Methantheline Bromide: Another antimuscarinic agent with similar properties but different molecular structure.
Atropine: A well-known antimuscarinic agent used in various medical applications
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. Deuterium labeling allows for more precise tracking and analysis in metabolic studies and enhances the stability of the compound .
Eigenschaften
Molekularformel |
C23H30BrNO4 |
|---|---|
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-di(propan-2-yl)-(trideuteriomethyl)azanium;bromide |
InChI |
InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3; |
InChI-Schlüssel |
RDMADSXCPWAZRH-OWKBQAHQSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)(C(C)C)C(C)C.[Br-] |
Kanonische SMILES |
CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


